molecular formula C15H21F3N2O2 B1238741 Fluvoxamine, (Z)- CAS No. 89035-92-7

Fluvoxamine, (Z)-

Cat. No.: B1238741
CAS No.: 89035-92-7
M. Wt: 318.33 g/mol
InChI Key: CJOFXWAVKWHTFT-XSFVSMFZSA-N
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Description

Fluvoxamine, (Z)-, is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder. Fluvoxamine has also been used to manage anxiety disorders such as panic disorder, social anxiety disorder, and post-traumatic stress disorder .

Mechanism of Action

Target of Action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) in the brain . It also acts as an agonist for the sigma-1 receptor (S1R), which plays a role in controlling inflammation .

Mode of Action

Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . By blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, fluvoxamine enhances the actions of serotonin . As an S1R agonist, fluvoxamine also controls inflammation .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels, which collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . The primary pharmacokinetic variables for fluvoxamine have been estimated in single and multiple dose studies in animals, healthy volunteers, and patients . It is eliminated with a mean half-life of 15 hours and a range from 9 hours to 28 hours .

Result of Action

The molecular and cellular effects of fluvoxamine’s action include the suppression of Th1 and Th17 polarization and function . Moreover, fluvoxamine-treated NOD mice showed significantly attenuated insulitis coupled with well-preserved β cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For example, social isolation and acute environmental change can affect the impact of fluvoxamine on biochemical pathways . Furthermore, fluvoxamine may have altered dopamine turnover by suppressing tetrahydrobiopterin levels .

Biochemical Analysis

Biochemical Properties

Fluvoxamine, (Z)-, plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Fluvoxamine, (Z)-, interacts with the serotonin transporter (SERT) protein, binding to its allosteric site and preventing serotonin reuptake. Additionally, Fluvoxamine, (Z)-, has been shown to interact with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

Fluvoxamine, (Z)-, exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances serotonergic signaling by increasing serotonin levels in the synaptic cleft. This modulation of serotonin levels influences cell signaling pathways, gene expression, and cellular metabolism. Fluvoxamine, (Z)-, has been reported to affect the expression of genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF), which plays a role in the growth and survival of neurons . Additionally, Fluvoxamine, (Z)-, has been shown to have anti-inflammatory effects on immune cells, reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of Fluvoxamine, (Z)-, involves its binding to the serotonin transporter (SERT) protein. By binding to the allosteric site of SERT, Fluvoxamine, (Z)-, inhibits the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This increased availability of serotonin enhances serotonergic neurotransmission, leading to improved mood and reduced symptoms of depression and obsessive-compulsive disorder. Fluvoxamine, (Z)-, also interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which are involved in its metabolism and can influence its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluvoxamine, (Z)-, have been observed to change over time. The stability and degradation of Fluvoxamine, (Z)-, can impact its long-term effects on cellular function. Studies have shown that Fluvoxamine, (Z)-, remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to Fluvoxamine, (Z)-, has been associated with sustained changes in gene expression and cellular metabolism, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Fluvoxamine, (Z)-, vary with different dosages in animal models. Studies have shown that low to moderate doses of Fluvoxamine, (Z)-, can effectively reduce symptoms of depression and anxiety in animal models without significant adverse effects . High doses of Fluvoxamine, (Z)-, have been associated with toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the efficacy of Fluvoxamine, (Z)-, plateaus at higher doses, indicating a limit to its therapeutic benefits .

Metabolic Pathways

Fluvoxamine, (Z)-, is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2 . These enzymes facilitate the oxidation and subsequent conjugation of Fluvoxamine, (Z)-, leading to the formation of metabolites that are excreted in urine. The metabolic pathways of Fluvoxamine, (Z)-, can influence its pharmacokinetics and overall efficacy. Additionally, Fluvoxamine, (Z)-, has been shown to affect metabolic flux and metabolite levels, potentially impacting other biochemical pathways .

Transport and Distribution

Fluvoxamine, (Z)-, is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across cell membranes by passive diffusion, but it can also interact with transporters such as P-glycoprotein, which can influence its distribution and accumulation . Fluvoxamine, (Z)-, has been shown to accumulate in certain tissues, including the brain, liver, and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of Fluvoxamine, (Z)-, plays a role in its activity and function. Fluvoxamine, (Z)-, is primarily localized in the cytoplasm and can be found in various cellular compartments, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals can influence the localization of Fluvoxamine, (Z)-, directing it to specific compartments or organelles where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluvoxamine maleate is synthesized through a multi-step process. The synthesis involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine to form the oxime. This oxime is then reacted with 2-aminoethanol to yield fluvoxamine .

Industrial Production Methods: In industrial settings, fluvoxamine maleate is prepared by direct compression of micronized fluvoxamine maleate with fillers, binders, disintegrants, and lubricants. This method ensures high drug dissolution speed and stability .

Chemical Reactions Analysis

Types of Reactions: Fluvoxamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluvoxamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Fluvoxamine’s unique properties make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFXWAVKWHTFT-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61718-82-9 (maleate)
Record name Fluvoxamine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2044002
Record name Fluvoxamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action of fluvoxamine has not been fully determined, but appears to be linked to its inhibition of CNS neuronal uptake of serotonin. Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. Studies have also demonstrated that fluvoxamine has virtually no affinity for α1- or α2-adrenergic, β-adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, or 5-HT2 receptors, despite having an affinity for binding to σ1 receptors.
Record name Fluvoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

54739-18-3
Record name Fluvoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54739-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvoxamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluvoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-4’-(triflluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime
Source European Chemicals Agency (ECHA)
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Record name FLUVOXAMINE
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Melting Point

120-121.5 °C
Record name Fluvoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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